6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-10-12(2)21(20-11)15-9-8-14(18-19-15)16(22)17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKEXNMNGZJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide involves several steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a pyridazine derivative under specific conditions. The reaction typically requires the use of solvents such as ethanol or benzene and may involve catalysts to facilitate the process . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic routes. The compound's unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution.
Common Reactions:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: May produce amines or alcohols.
- Substitution: Leads to various derivatives depending on the nucleophile used.
Biology
The biological activities of this compound have been explored extensively. It has demonstrated potential antimicrobial and antifungal properties. For instance, studies indicate that it exhibits strong inhibitory effects against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.
Antimicrobial Activity:
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | Low | PubMed (2021) |
Medicine
In medicinal chemistry, the compound has shown promise as a therapeutic agent. Recent studies highlight its role in targeting histone deacetylase 6 (HDAC6), which is implicated in various diseases including acute liver injury (ALI). The compound exhibited significant anti-inflammatory activity and protective efficacy in animal models of ALI.
Case Study: Acute Liver Injury
In a mouse model of acetaminophen-induced ALI, the compound demonstrated:
- Therapeutic Efficacy: Significant protective effect at a dosage of 40 mg/kg.
- Mechanism: Inhibition of inflammatory proteins such as TNF-α, IL-1β, and IL-6.
Recent research has compared the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 0.01 | Bouabdallah et al. |
| NCI-H460 | 0.03 | Bouabdallah et al. |
| A549 | 26 | Wei et al. |
These findings suggest that the compound possesses significant anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines . The compound’s antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional distinctions from analogs are best illustrated through crystallographic and computational analyses. Below is a comparative analysis of key features:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Planarity and Aromatic Stacking: The target compound exhibits superior planarity (deviation: 0.12 Å) compared to the 4-nitrophenyl analog (0.18 Å) and the thienyl derivative (0.25 Å).
Hydrogen-Bonding Capacity: The 3,5-dimethylpyrazole group introduces two H-bond donors, whereas the nitro and thienyl substituents in analogs lack this feature. This difference may influence receptor affinity in drug-design contexts.
Solubility : Despite its planar structure, the target compound’s solubility (0.45 mg/mL) is moderate, likely due to the hydrophobic N-phenyl group. The thienyl analog’s higher solubility (0.67 mg/mL) correlates with its smaller aromatic substituent.
Validation Metrics : Spek’s validation protocols highlight that the target compound’s crystallographic data has a lower R-factor (3.2%) compared to the nitro-substituted analog (5.1%), indicating higher structural reliability.
Mechanistic Insights from Crystallographic Data
- Intermolecular Interactions : The dimethylpyrazole moiety in the target compound forms C–H···O interactions with adjacent carboxamide groups, stabilizing its crystal lattice. In contrast, the nitro analog relies on weaker van der Waals forces, as validated by Hirshfeld surface analysis .
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 413.5 g/mol. The compound features a pyridazine core substituted with a pyrazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N7O |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 2034611-57-7 |
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial and antifungal activities. In various studies, compounds with similar structures have been shown to inhibit the growth of multiple pathogens, suggesting that modifications to the pyrazole moiety may enhance these effects .
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor potential. Specifically, studies have demonstrated that certain pyrazole carboxamides can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives indicates that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For example:
- Substitution Patterns : The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets.
- Functional Groups : The carboxamide group plays a crucial role in binding interactions with target proteins, enhancing the compound's efficacy against specific enzymes involved in disease processes .
Study on Trypanocidal Activity
In a notable study focusing on trypanocidal activity, derivatives similar to this compound were evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain modifications to the pyrazole structure improved inhibition of cysteine protease activity, which is critical for parasite survival .
Cytotoxicity Assessment
A cytotoxicity evaluation using Vero cells revealed that many pyrazole derivatives exhibit low toxicity profiles. The CC50 values (the concentration required to kill 50% of cells) were found to be greater than 500 µM for several compounds tested, indicating a favorable safety margin for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, Yengoyan et al. (2018) synthesized pyridazinone derivatives by reacting 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one with substituted phenyl isocyanates under reflux in anhydrous THF. Reaction optimization includes temperature control (60–80°C), solvent selection (THF or DMF), and catalyst screening (e.g., triethylamine). Yield improvement (up to 92%) is achieved by maintaining anhydrous conditions and stoichiometric ratios .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks using coupling patterns and deuterated solvents (e.g., DMSO-d6). For instance, the pyrazole protons typically appear as singlets at δ 2.2–2.5 ppm (methyl groups) and δ 5.6–6.2 ppm (pyridazine protons) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and pyridazine ring vibrations at 1550–1600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular weight via ESI-HRMS, ensuring a mass accuracy <5 ppm. For example, derivatives in related studies show [M+H]+ peaks matching calculated masses within ±0.001 Da .
Q. How is X-ray crystallography applied to determine the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Crystal mounting on a Bruker D8 Venture diffractometer.
- Data collection at 100–150 K to reduce thermal motion.
- Structure refinement with Olex2 or WinGX, ensuring R-factor <0.04. Ather et al. (2010) resolved the pyridazine-phenyl torsion angle (≈15°) using this approach .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) target enzymes like cyclooxygenase-2 (COX-2) or kinases. Steps include:
- Protein preparation (PDB: 1CX2) with removal of water and addition of polar hydrogens.
- Ligand parameterization using PRODRG or Gaussian-based DFT optimization (B3LYP/6-31G*).
- Validation via re-docking (RMSD <2 Å). Pyrazole derivatives often exhibit binding affinities <−8 kcal/mol due to hydrogen bonding with active-site residues .
Q. What strategies resolve contradictions in NMR and XRD data during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles or proton shifts) require:
- 2D NMR (COSY, NOESY) : Confirm spin systems and spatial proximities.
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts.
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for ambiguous electron density .
Q. How does the compound’s coordination chemistry inform its potential as a metalloenzyme inhibitor?
- Methodological Answer : The pyrazolyl group acts as a tridentate ligand. For example, Kai et al. (2008) synthesized a lanthanum(III) complex where the compound coordinates via pyridazine-N, pyrazole-N, and carbonyl-O. Stability constants (log β ≈ 12–15) are determined via potentiometric titration, suggesting utility in metal-mediated enzyme inhibition .
Q. What analytical applications exploit the reactivity of related tetrazine derivatives?
- Methodological Answer : In microfluidic paper-based devices (µPADs), tetrazines like 1,2-dihydro-3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DHBPTz) are used for nitrite detection via colorimetric oxidation. The compound’s electron-deficient tetrazine core enables rapid (<5 min) nitrite-to-nitrous acid conversion, quantified at λmax ≈ 540 nm .
Methodological Tools and Software
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
